N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown known antibacterial activity .
Mode of Action
It’s worth noting that compounds with similar structures have been synthesized and investigated for their antibacterial activity . These molecules, in conjunction with cell-penetrating peptides, display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The drug–peptide complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes .
Biochemical Pathways
Compounds with similar structures have shown to inhibit the cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Result of Action
Similar compounds have shown significant anti-inflammatory activities . They have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents under mild heating.
Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile under reflux.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzothiazole derivatives:
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-14-6-4-7-15(12-14)20(26)25(13-16-8-2-3-11-23-16)21-24-19-17(22)9-5-10-18(19)27-21/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVFFSRFAYQIOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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